N-(1-acetylpiperidin-3-yl)acetamide
Description
N-(1-Acetylpiperidin-3-yl)acetamide is a piperidine-derived acetamide characterized by an acetyl group at the 1-position of the piperidine ring and an acetamide moiety at the 3-position. Piperidine-based acetamides are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and receptor-targeting effects . The acetyl and acetamide substituents may influence solubility, metabolic stability, and intermolecular interactions, as seen in related compounds .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-(1-acetylpiperidin-3-yl)acetamide |
InChI |
InChI=1S/C9H16N2O2/c1-7(12)10-9-4-3-5-11(6-9)8(2)13/h9H,3-6H2,1-2H3,(H,10,12) |
InChI Key |
NAXQFKWEKYPJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylpiperidin-3-yl)acetamide typically involves the acylation of piperidine derivatives. One common method is the reaction of 3-piperidone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine are commonly used.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(1-acetylpiperidin-3-yl)amine.
Substitution: Various N-acyl derivatives depending on the acylating agent used.
Scientific Research Applications
N-(1-acetylpiperidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-acetylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamides
Key Observations :
- Piperidine Derivatives: The ethyl and acetyl groups in piperidine-based analogs (e.g., ) enhance synthetic versatility, with yields >65% .
- Arylacetamides : Methoxy or halogen substituents on phenyl rings (e.g., 4-methoxyphenyl in ) correlate with enhanced anticancer activity, likely due to improved membrane permeability .
- Trichloro-Acetamides : Meta-substitution with electron-withdrawing groups (e.g., Cl, CH₃) significantly alters crystal packing and lattice parameters, as seen in .
Pharmacological Activities
- Anticancer Activity : N-(4-Methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide derivatives () exhibit IC₅₀ values <10 µM against HCT-1 and MCF-7 cells, attributed to sulfonyl-quinazoline interactions with DNA or kinases .
- Receptor Agonism: Pyridazinone-acetamides () act as FPR2 agonists, inducing chemotaxis in human neutrophils via calcium signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
